molecular formula C30H50O3 B082872 Olean-12-ene-2alpha,3beta,28-triol CAS No. 14464-51-8

Olean-12-ene-2alpha,3beta,28-triol

Cat. No.: B082872
CAS No.: 14464-51-8
M. Wt: 458.7 g/mol
InChI Key: XBXOIGGIJQMJBM-VCOXBGKMSA-N
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Description

Olean-12-ene-2alpha,3beta,28-triol is a pentacyclic triterpenoid compound with the molecular formula C30H50O3 and a molecular weight of 458.72 g/mol . It is known for its diverse biological activities and is a derivative of oleanolic acid, a naturally occurring compound found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-ene-2alpha,3beta,28-triol typically involves the chemical modification of oleanolic acid. One common method includes the reduction of oleanolic acid using specific reducing agents under controlled conditions to introduce hydroxyl groups at the 2alpha, 3beta, and 28 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources followed by chemical modification. The process includes purification steps to ensure the compound’s high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Olean-12-ene-2alpha,3beta,28-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to modify the compound’s structure by adding hydrogen atoms.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Olean-12-ene-2alpha,3beta,28-triol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its role in cell signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-25(2)12-14-30(18-31)15-13-28(6)19(20(30)16-25)8-9-23-27(5)17-21(32)24(33)26(3,4)22(27)10-11-29(23,28)7/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22-,23+,24-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXOIGGIJQMJBM-VCOXBGKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)(C[C@H]([C@@H](C3(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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